Ethyl 3-(piperidin-4-yl)benzoate
Description
Ethyl 3-(piperidin-4-yl)benzoate is a benzoic acid derivative featuring a piperidine ring substituted at the 3-position of the aromatic ester. The compound combines the lipophilic ethyl ester group with the bicyclic piperidine moiety, a structural motif common in pharmaceuticals and agrochemicals due to its conformational flexibility and basic nitrogen, which enhances bioavailability and receptor interactions . Piperidine derivatives are widely studied for their roles in central nervous system (CNS) targeting, enzyme inhibition, and antimicrobial activity .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
ethyl 3-piperidin-4-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-5,10-11,15H,2,6-9H2,1H3 |
InChI Key |
KJOPOMPSIKGFCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3/4-(1,2,4-Oxadiazol-3-yl)benzoates (Compounds 19–20)
Structural Differences :
- Ethyl 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (19) and its bromodifluoro analog (20–21) replace the piperidine ring with a 1,2,4-oxadiazole heterocycle. The oxadiazole introduces electron-withdrawing effects (e.g., trifluoromethyl or bromodifluoromethyl groups), altering electronic properties and reactivity compared to the electron-rich piperidine .
Functional Impact : - Radiochemical yields (2–5%) for fluorine-18 labeled analogs suggest utility in PET imaging, contrasting with piperidine derivatives’ pharmacological applications .
Pyridazine- and Phenethylamino-Substituted Benzoates (I-6230, I-6232)
Structural Differences :
- Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature pyridazine rings and phenethylamino linkers instead of piperidine. Functional Impact:
- These derivatives exhibit enhanced binding to aminergic receptors (e.g., serotonin or dopamine receptors) due to the pyridazine’s aromaticity and amino linker flexibility. However, reduced lipophilicity compared to piperidine derivatives may limit membrane permeability .
Piperidine-Pyridazine Hybrids (Ethyl 4-[3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propoxy]benzoate)
Structural Differences :
- This compound (CAS: 406233-25-8) incorporates a propoxy linker between the benzoate and a piperidine-pyridazine hybrid. The extended linker increases molecular weight (MW: ~420 Da) and introduces conformational flexibility .
Functional Impact : - However, the propoxy linker may reduce metabolic stability due to susceptibility to oxidative cleavage .
Piperazine Derivatives (Ethyl 4-(4-Benzoylpiperazin-1-yl)benzoate)
Structural Differences :
- Piperazine replaces piperidine, introducing a second nitrogen atom. The benzoyl group adds aromatic bulk, increasing logP (predicted ~3.5) compared to the simpler piperidine derivative .
Functional Impact : - Piperazine’s dual nitrogen enhances hydrogen bonding, improving solubility in aqueous media. However, the benzoyl group may sterically hinder interactions with flat binding pockets, unlike the more compact piperidine .
Alkyl-Substituted Piperidines (Ethyl 4-(4,4-Dimethylpiperidin-1-yl)benzoate)
Structural Differences :
- The 4,4-dimethylpiperidine group introduces steric hindrance, reducing conformational flexibility and increasing hydrophobicity (logP ~2.8 vs. ~2.2 for unsubstituted piperidine) .
Functional Impact : - Dimethyl substitution enhances metabolic stability by shielding the piperidine nitrogen from cytochrome P450 oxidation. This modification is advantageous in prodrug design .
Physicochemical and Pharmacokinetic Comparison
| Property | Ethyl 3-(Piperidin-4-yl)benzoate | Ethyl 4-(4,4-Dimethylpiperidin-1-yl)benzoate | Ethyl 3-(5-Trifluoromethyl-oxadiazol-3-yl)benzoate |
|---|---|---|---|
| Molecular Weight | ~275 Da | ~293 Da | ~316 Da |
| logP | ~2.2 | ~2.8 | ~3.1 |
| Hydrogen Bond Acceptors | 3 | 3 | 5 |
| TPSA | 38 Ų | 38 Ų | 68 Ų |
| Metabolic Stability | Moderate | High | High |
Key Observations :
- Piperidine derivatives generally exhibit moderate logP and TPSA values, balancing lipophilicity and solubility.
- Oxadiazole and pyridazine analogs show higher logP and TPSA, favoring tissue penetration but limiting oral bioavailability .
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